molecular formula C18H18O2 B8805889 4,4'-Bis(allyloxy)-1,1'-biphenyl

4,4'-Bis(allyloxy)-1,1'-biphenyl

Cat. No.: B8805889
M. Wt: 266.3 g/mol
InChI Key: MAGNOYSFAOOVKB-UHFFFAOYSA-N
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Description

4,4'-Bis(allyloxy)-1,1'-biphenyl is a biphenyl derivative featuring two allyloxy (-OCH₂CH=CH₂) groups at the para positions of the biphenyl core. The allyloxy groups confer unique reactivity, such as participation in Diels-Alder reactions or polymerization, distinguishing it from other biphenyl ethers.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)benzene

InChI

InChI=1S/C18H18O2/c1-3-13-19-17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-14-4-2/h3-12H,1-2,13-14H2

InChI Key

MAGNOYSFAOOVKB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the biphenyl core significantly influence melting points, solubility, and molecular weight. Key examples include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Applications Reference
4,4'-Bis(allyloxy)-1,1'-biphenyl -OCH₂CH=CH₂ ~270.3* Not reported Polymer precursors, organic synthesis Inferred
4,4'-Bis(methoxymethyl)-1,1'-biphenyl -CH₂OCH₃ 242.31 49–50 Organic synthesis intermediate
4,4'-Bis(bromomethyl)-1,1'-biphenyl -CH₂Br 340.05 Not reported Cross-coupling reactions
4,4'-Bis(diphenylmethyl)-1,1'-biphenyl -CH(C₆H₅)₂ 486.66 Not reported Materials science
4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl -C(O)CH₂C₃H₆N Not reported 151.2–152.1 Pharmaceutical research

*Calculated based on molecular formula C₁₈H₁₈O₂.

Key Observations :

  • Allyloxy vs. Methoxymethyl : The allyloxy groups likely reduce crystallinity compared to methoxymethyl substituents, leading to a lower predicted melting point than 4,4'-Bis(methoxymethyl)-1,1'-biphenyl (49–50°C ).
  • Bromomethyl Derivatives : Higher molecular weight and reactivity (e.g., in Suzuki couplings) due to bromine’s leaving-group ability .
  • Bulkier Groups : Derivatives like 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl exhibit increased steric hindrance, impacting solubility and solid-state packing .

Reactivity and Functionalization

  • Allyloxy Groups: The double bonds in allyloxy substituents enable reactions such as: Diels-Alder Cycloadditions: Useful in constructing polycyclic frameworks. Radical Polymerization: Potential for creating cross-linked polymers.
  • Bromomethyl Analogs : Participate in nucleophilic substitutions (e.g., forming C–N or C–O bonds) .
  • Thiazolidinone Derivatives: Compounds like 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy)bibenzyl exhibit fungicidal activity, highlighting the role of heterocyclic substituents in bioactivity .

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